molecular formula C8H11NOS B1445385 4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine CAS No. 1310426-28-8

4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine

Cat. No. B1445385
M. Wt: 169.25 g/mol
InChI Key: RUVLCKYDYIYWBH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine consists of a thienopyran core with an appended amine group. The thienopyran ring contributes to its aromaticity and stability. The hydrochloride salt enhances solubility and facilitates handling. Refer to the InChI code for the detailed structural representation: 1S/C8H11NOS.ClH/c9-5-7-8-6(1-3-10-7)2-4-11-8;/h2,4,7H,1,3,5,9H2;1H .


Physical And Chemical Properties Analysis

Safety And Hazards

The compound is classified as a warning substance (GHS07) and may cause skin and eye irritation. Precautions include proper handling, protective equipment, and adherence to safety guidelines .

properties

IUPAC Name

5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c9-5-7-8-6(1-3-10-7)2-4-11-8/h2,4,7H,1,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVLCKYDYIYWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=C1C=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine
Reactant of Route 2
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine
Reactant of Route 3
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine
Reactant of Route 4
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine
Reactant of Route 5
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine
Reactant of Route 6
4H,5H,7H-thieno[2,3-c]pyran-7-ylmethanamine

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